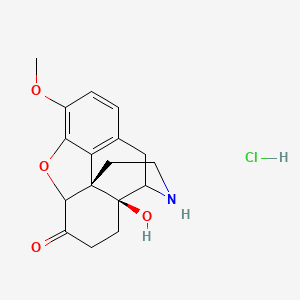
Noroxycodone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noroxycodone (hydrochloride) is a major metabolite of the opioid analgesic oxycodone. It is formed from oxycodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . Noroxycodone binds to and activates the μ-opioid receptor similarly to oxycodone, although with one-third of the affinity and 5- to 10-fold lower activational potency . Despite being a potent μ-opioid receptor agonist, noroxycodone poorly crosses the blood-brain barrier, making it minimally analgesic compared to oxycodone .
Preparation Methods
Noroxycodone is synthesized from oxycodone through a process called N-demethylation, which is primarily mediated by the enzyme CYP3A4 . This reaction involves the removal of a methyl group from the nitrogen atom in the oxycodone molecule. Industrial production methods for noroxycodone typically involve the use of liver microsomes or recombinant human cytochrome P450 enzymes to catalyze the N-demethylation reaction .
Chemical Reactions Analysis
Noroxycodone undergoes several types of chemical reactions, including:
Oxidation: Noroxycodone can be oxidized to form noroxymorphone, another metabolite of oxycodone.
Reduction: Noroxycodone can be reduced to form alpha or beta noroxycodol.
Substitution: Noroxycodone can undergo substitution reactions, where functional groups in the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and reduction reactions, and various chemical reagents for substitution reactions. The major products formed from these reactions include noroxymorphone and noroxycodol .
Scientific Research Applications
Noroxycodone is used in various scientific research applications, including:
Pharmacokinetic Studies: Noroxycodone is used to study the metabolism and pharmacokinetics of oxycodone in the human body.
Analytical Chemistry: Noroxycodone is used as a reference standard in analytical methods such as high-performance liquid chromatography and mass spectrometry to quantify oxycodone and its metabolites in biological samples.
Drug Development: Noroxycodone is used in the development of new opioid analgesics and in the study of opioid receptor binding and activation.
Mechanism of Action
Noroxycodone exerts its effects by binding to and activating the μ-opioid receptor (MOR) in the central nervous system . This receptor is involved in the modulation of pain and the reward pathway. Noroxycodone has a lower affinity and activational potency for the μ-opioid receptor compared to oxycodone, which results in its minimal analgesic effects . The primary metabolic pathway for noroxycodone is N-demethylation mediated by CYP3A4 .
Comparison with Similar Compounds
Noroxycodone is similar to other opioid metabolites such as noroxymorphone and norhydrocodone. it is unique in its lower affinity and activational potency for the μ-opioid receptor compared to oxycodone . Similar compounds include:
Noroxymorphone: Another metabolite of oxycodone with higher affinity for the μ-opioid receptor.
Norhydrocodone: A metabolite of hydrocodone with similar pharmacological properties.
Noroxycodone’s uniqueness lies in its poor ability to cross the blood-brain barrier, resulting in minimal analgesic effects compared to other opioid metabolites .
Properties
Molecular Formula |
C17H20ClNO4 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(4aS,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12?,15?,16-,17+;/m0./s1 |
InChI Key |
IGNAMRAQFUFUMH-WOQQBOSRSA-N |
Isomeric SMILES |
COC1=C2C3=C(CC4[C@]5([C@]3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)

![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
![(1S)-1-[(2R,3R)-3-[(E)-2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769416.png)
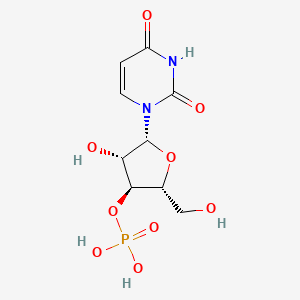
![(2R,3R)-2-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1R,3R,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B10769426.png)
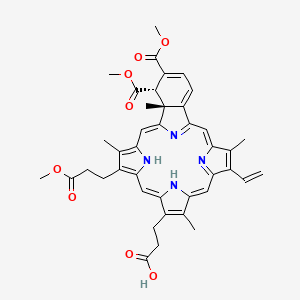
![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)
![N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N'-(4-chlorophenyl)urea](/img/structure/B10769450.png)
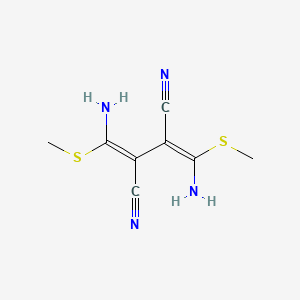
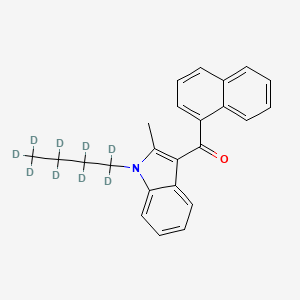
![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)
